molecular formula C10H6FN3O B1451174 5-fluoro-2-(1,2-oxazol-3-yl)-1H-1,3-benzodiazole CAS No. 1339020-09-5

5-fluoro-2-(1,2-oxazol-3-yl)-1H-1,3-benzodiazole

Cat. No. B1451174
CAS RN: 1339020-09-5
M. Wt: 203.17 g/mol
InChI Key: IVNLEWGHTODPEL-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1,2-oxazol-3-yl)-1H-1,3-benzodiazole, also known as 5-Fluoro-2-oxazolidinone (FOx), is a heterocyclic compound belonging to the oxazolidinone family. It is synthesized from 5-fluorouracil and is a key intermediate in the synthesis of various pharmaceuticals. FOx has been used in a variety of applications, ranging from drug design and development to chemical synthesis and catalysis.

Scientific Research Applications

Synthetic Utilities and Chemical Properties

Synthetic Approaches for Heterocyclic Compounds : The compound is utilized in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis. This includes the development of benzimidazoles, quinoxalines, and benzodiazepines, highlighting its role in creating fluorescent systems and facilitating efficient synthetic procedures for related compounds (Ibrahim, 2011).

Biological Applications

Anticancer Activity : Benzothiazole derivatives, structurally related to the subject compound, demonstrate a wide spectrum of biological activities, including anticancer properties. These compounds have been identified as potential chemotherapeutic agents, with some derivatives undergoing development for cancer treatment (Kamal et al., 2015; Ahmed et al., 2012).

Chemical and Pharmacological Research

Drug Development and Synthesis : Research into the synthesis and therapeutic potential of benzothiazoles indicates the utility of these compounds in developing new drugs with antimicrobial, analgesic, and anti-inflammatory properties. This underscores the significance of the core chemical structure shared with "5-fluoro-2-(1,2-oxazol-3-yl)-1H-1,3-benzodiazole" in medicinal chemistry (Földesi et al., 2018; Bhat & Belagali, 2020).

Corrosion Inhibition and Material Science

Corrosion Inhibition : Derivatives of benzothiazole, closely related to the compound , have been studied for their ability to inhibit the corrosion of metals. This application demonstrates the compound's potential utility in the field of materials science and engineering (Walker, 1976).

properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-6-1-2-7-9(5-6)13-10(12-7)8-3-4-15-14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNLEWGHTODPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C3=NOC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(1,2-oxazol-3-yl)-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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